

# Application Notes and Protocols for Evixapodlin in T-cell Activation Assays

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## Compound of Interest

Compound Name: *Evixapodlin*

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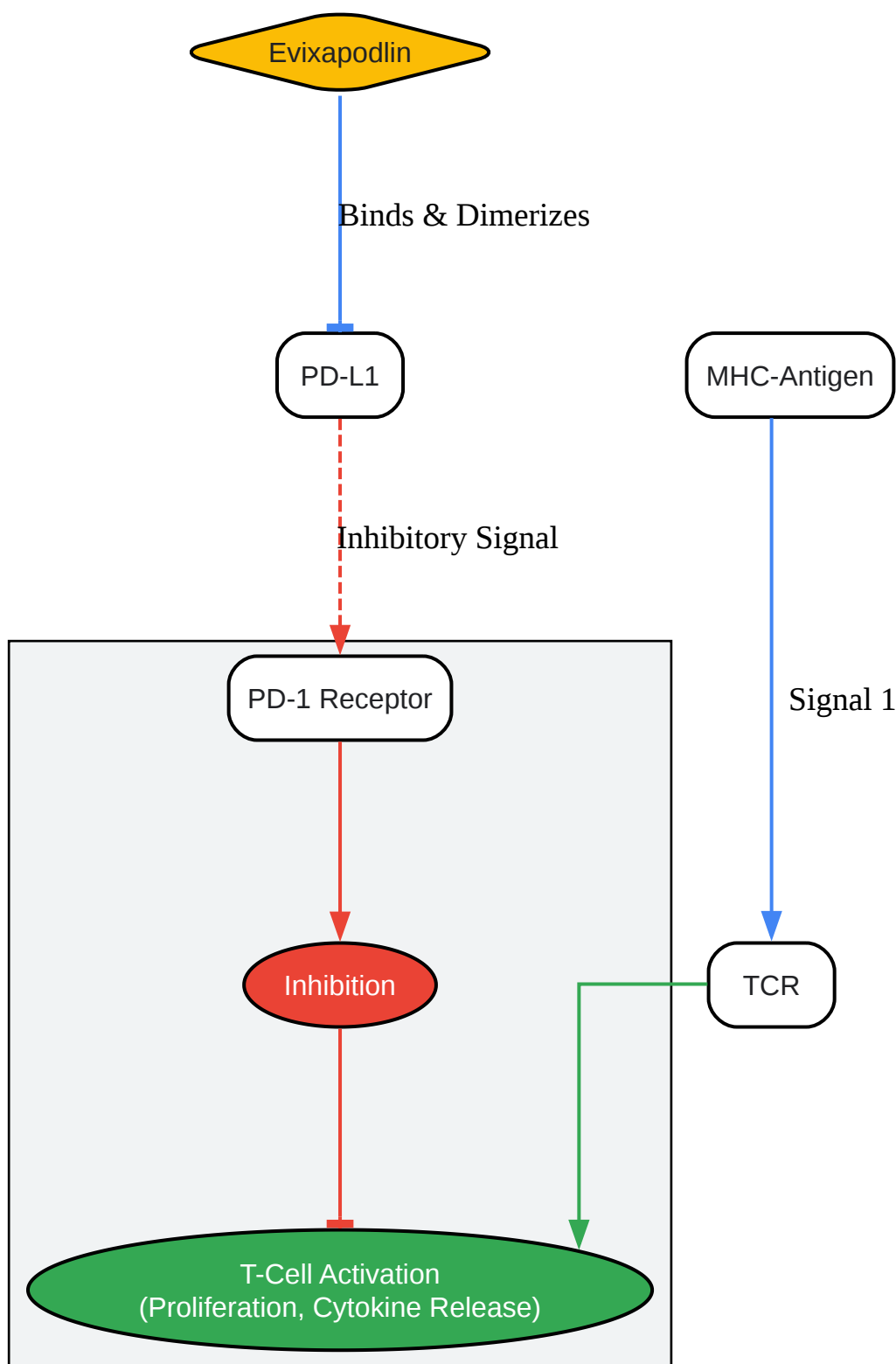
## Introduction

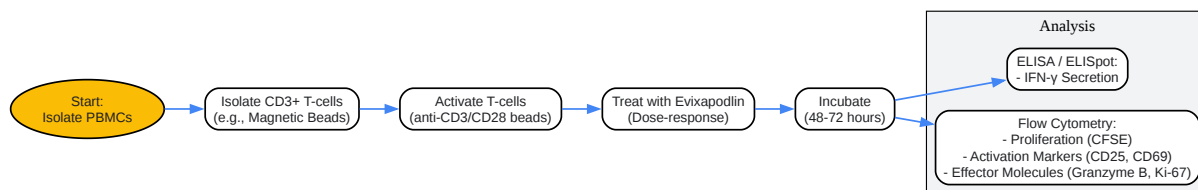
**Evixapodlin** (also known as GS-4224) is a potent, orally bioavailable small-molecule inhibitor of the programmed cell death 1 (PD-1) / programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1] Unlike monoclonal antibody-based checkpoint inhibitors, **Evixapodlin** offers the potential for oral administration, which may provide greater convenience and more flexible management of immune-related adverse events.[1] **Evixapodlin** functions by binding to PD-L1 and inducing its dimerization, thereby preventing its interaction with the PD-1 receptor on T-cells.[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cells, leading to enhanced anti-tumor and anti-viral immune responses. These application notes provide detailed protocols for utilizing **Evixapodlin** to assess T-cell activation in vitro, a critical step in preclinical and translational research for novel immunotherapies.

## Mechanism of Action

T-cell activation is a critical process in the adaptive immune response, but it is often suppressed in the tumor microenvironment through inhibitory pathways like the PD-1/PD-L1 axis. Cancer cells and other cells in the tumor microenvironment can upregulate PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to T-cell "exhaustion," characterized by decreased proliferation, reduced cytokine production (such as Interferon-gamma, IFN- $\gamma$ ), and diminished cytotoxic activity (mediated by molecules like Granzyme B).

**Evixapodlin** is a human PD-1/PD-L1 protein/protein interaction inhibitor with an IC<sub>50</sub> of 0.213 nM.<sup>[2]</sup> It directly binds to PD-L1, inducing its dimerization and subsequent internalization. This unique mechanism effectively prevents PD-L1 from engaging with PD-1 on T-cells. By blocking this inhibitory signal, **Evixapodlin** restores the normal signaling cascade downstream of the T-cell receptor (TCR), leading to a robust activation of T-cells. This reactivation is characterized by increased proliferation, enhanced production of effector cytokines like IFN- $\gamma$  and Granzyme B, and ultimately, a more effective immune response against target cells.<sup>[2]</sup> The potency of **Evixapodlin** is directly related to the density of PD-L1 on the cell surface, making it particularly effective against cells with high PD-L1 expression.<sup>[1]</sup>





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## References

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- 2. Granzyme B production distinguishes recently activated CD8+ memory cells from resting memory cells - PMC [pmc.ncbi.nlm.nih.gov]
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